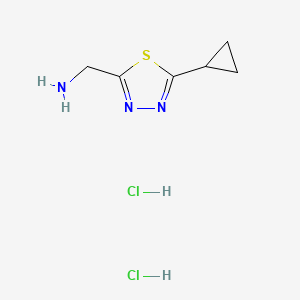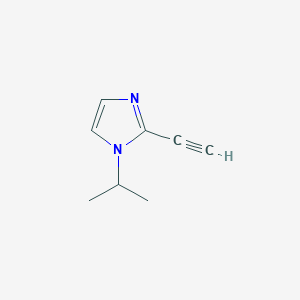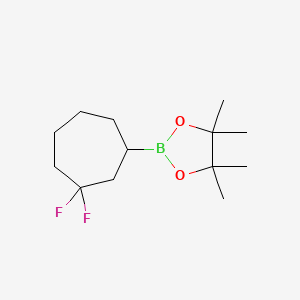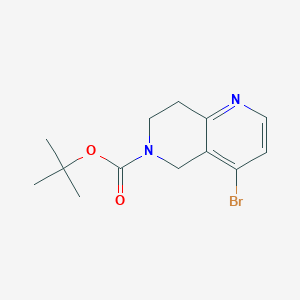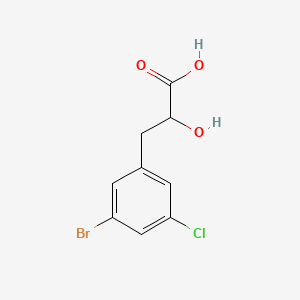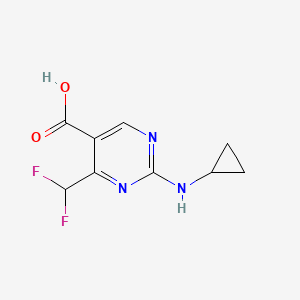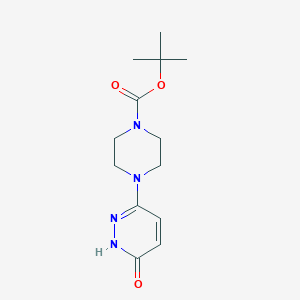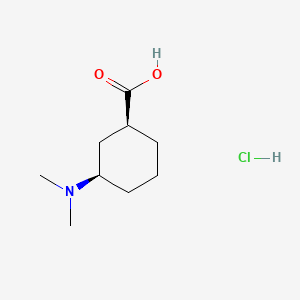![molecular formula C7H12N2O2 B13486664 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of pyroglutamic acid methyl esters as the starting material. The synthetic route includes the following steps :
BOC Protection: Pyroglutamic acid methyl esters react with BOC anhydride in the presence of 4-dimethylaminopyridine to form tert-butyl pyroglutamic acid methyl esters.
Reduction: The protected ester is reduced using sodium triethylborohydride or diisobutyl aluminium hydride to obtain N-tertbutyloxycarbonyl-5-hydroxypyrrolidine-2-carboxylate methyl ester.
Cyclization: The hydroxypyrrolidine ester undergoes cyclization in the presence of boron trifluoride etherate to form N-tertbutyloxycarbonyl-5-cyanopyrrolidine-2-carboxylate methyl ester.
Hydrogenation: The cyanopyrrolidine ester is hydrogenated using Raney nickel as a catalyst to yield N-tertbutyloxycarbonyl-5-aminomethylpyrrolidine-2-carboxylate methyl ester.
Final Step: The final step involves the reaction under alkaline conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals.
Diazabicyclo[2.2.2]octane: This compound has a different ring structure but also contains nitrogen atoms and is used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its specific ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(9-7)3-8-4-7/h5,8-9H,1-4H2,(H,10,11) |
InChI Key |
GXKSMVMNDVCHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC1N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


